4-ethoxy-3-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide
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Overview
Description
4-ethoxy-3-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including ethoxy, fluoro, methoxy, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxy-3-fluorobenzenesulfonyl chloride and 2-methoxy-2-(3-methoxyphenyl)ethylamine.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis with considerations for cost, efficiency, and safety. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or thiourea in polar solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted aromatic compounds with new functional groups.
Scientific Research Applications
4-ethoxy-3-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activity.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Materials Science: Potential use in the development of new materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which 4-ethoxy-3-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide exerts its effects depends on its interaction with biological targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluoro and methoxy groups can enhance binding affinity and selectivity towards specific molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-3-fluoro-N-(2-methoxyethyl)benzenesulfonamide
- 4-ethoxy-3-fluoro-N-(2-methoxy-2-phenylethyl)benzenesulfonamide
- 4-ethoxy-3-fluoro-N-(2-methoxy-2-(4-methoxyphenyl)ethyl)benzenesulfonamide
Uniqueness
4-ethoxy-3-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. The presence of multiple methoxy groups can influence its solubility and reactivity, while the fluoro group can enhance its stability and binding interactions in biological systems.
This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO5S/c1-4-25-17-9-8-15(11-16(17)19)26(21,22)20-12-18(24-3)13-6-5-7-14(10-13)23-2/h5-11,18,20H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRVRLKWPBZLEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC(=CC=C2)OC)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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